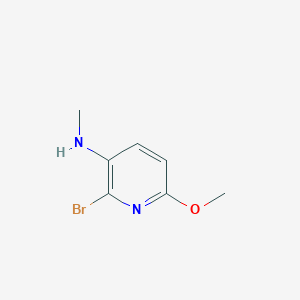
2-Bromo-6-methoxy-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-N-methylpyridin-3-amine typically involves the bromination of 6-methoxy-N-methylpyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. The scalability of the process is achieved by optimizing the reaction parameters and using high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-substituted-6-methoxy-N-methylpyridin-3-amines.
Oxidation: Formation of 6-methoxy-N-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-amino-6-methoxy-N-methylpyridin-3-amine.
Applications De Recherche Scientifique
2-Bromo-6-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the methoxy and N-methyl groups.
3-Bromo-6-methoxy-2-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
2-Amino-3-bromo-6-methylpyridine: Contains an amino group instead of a methoxy group.
Uniqueness
2-Bromo-6-methoxy-N-methylpyridin-3-amine is unique due to the presence of both the methoxy and N-methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-6-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-9-5-3-4-6(11-2)10-7(5)8/h3-4,9H,1-2H3 |
Clé InChI |
XRJOZRRVYWJFJR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


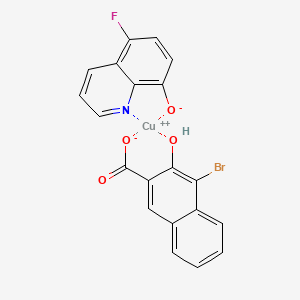
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
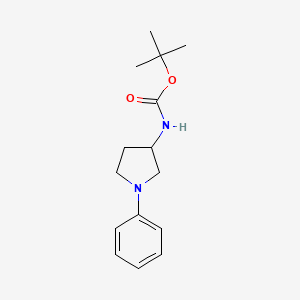
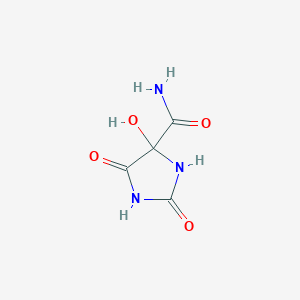
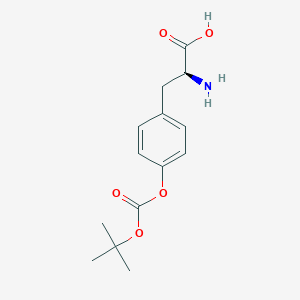
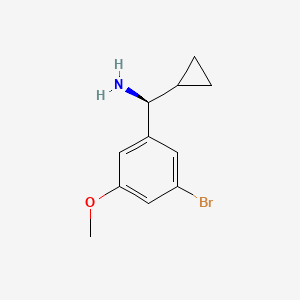
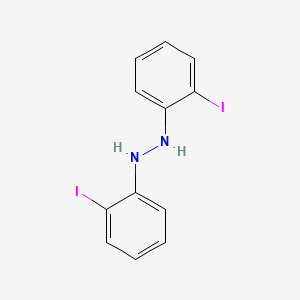
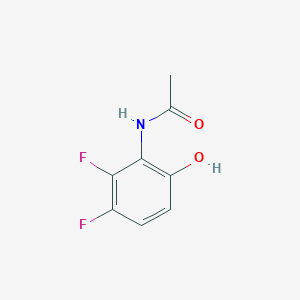
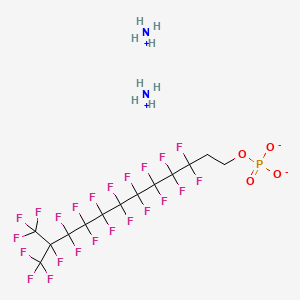
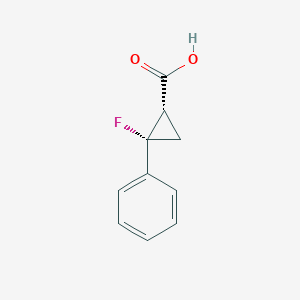
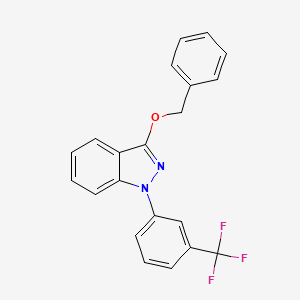
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
